BenchChemオンラインストアへようこそ!

2-(1H-pyrrol-1-ylmethyl)piperazine

Lipophilicity CNS drug discovery Fragment-based screening

This heterocyclic building block combines an aromatic pyrrole (π-stacking, EAS diversification), a basic piperazine (hydrogen-bond/salt-bridge), and a flexible methylene linker. With XLogP3 0.1 and TPSA 20.2 Ų, it outperforms benzylpiperazine (lower logP, reduced phospholipidosis risk) and piperidine analogs (dual H-bond acceptors). Ideal for CNS fragment libraries, kinase/protease/bromodomain SPR screening, and late-stage formylation/halogenation to build patent-differentiating SAR series.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B8431996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-ylmethyl)piperazine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CN2C=CC=C2
InChIInChI=1S/C9H15N3/c1-2-6-12(5-1)8-9-7-10-3-4-11-9/h1-2,5-6,9-11H,3-4,7-8H2
InChIKeyRVDMOJPQIBIATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrrol-1-ylmethyl)piperazine: Core Physicochemical and Structural Profile for Procurement Screening


2-(1H-Pyrrol-1-ylmethyl)piperazine (CAS not universally assigned; molecular formula C₉H₁₅N₃; molecular weight 165.24 g/mol) is a heterocyclic building block consisting of a piperazine ring connected to a pyrrole moiety via a single methylene (–CH₂–) linker [1]. The compound is typically supplied at ≥95% purity and is offered by multiple research chemical vendors as a fragment for medicinal chemistry and early-stage drug discovery . Its computed physicochemical properties—including an XLogP3 of 0.1, one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area (TPSA) of 20.2 Ų, and two rotatable bonds [1]—place it in a chemical space distinct from both fully saturated pyrrolidine-piperazine analogs and piperidine-based congeners.

Why Generic Piperazine Building Blocks Cannot Substitute 2-(1H-Pyrrol-1-ylmethyl)piperazine in Fragment-Based Discovery


Procurement decisions in fragment-based drug discovery (FBDD) and scaffold-oriented synthesis cannot rely on simple 'in-class' substitution. The 2-(1H-pyrrol-1-ylmethyl)piperazine scaffold presents a unique combination of three structural features—an aromatic pyrrole for potential π-stacking, a basic piperazine for salt-bridge or hydrogen-bond interactions, and a flexible methylene linker for optimal geometry . Replacing this with common alternatives such as 1-benzylpiperazine (increased lipophilicity), 1-(pyrrolidin-1-ylmethyl)piperazine (loss of aromaticity and altered basicity) , or 2-(pyrrol-1-ylmethyl)piperidine (removal of one hydrogen-bond acceptor) invariably reshapes the pharmacophore, alters logP, and shifts hydrogen-bonding capacity, potentially invalidating an entire SAR series.

Quantitative Differentiation Evidence: 2-(1H-Pyrrol-1-ylmethyl)piperazine vs. Closest Analogs


Lipophilicity Control: XLogP3 Comparison with the Piperidine Analog 2-(Pyrrol-1-ylmethyl)piperidine

In CNS drug design, controlling lipophilicity is critical for avoiding off-target promiscuity. 2-(1H-Pyrrol-1-ylmethyl)piperazine exhibits a computed XLogP3 of 0.1 [1], a full log unit lower than its direct piperidine analog, 2-(pyrrol-1-ylmethyl)piperidine, which has an XLogP3 of 1.1 . This difference stems from the replacement of the piperazine ring's second nitrogen with a carbon, which eliminates a hydrogen-bond acceptor and increases overall hydrophobicity.

Lipophilicity CNS drug discovery Fragment-based screening

Hydrogen-Bond Acceptor Capacity: Piperazine vs. Piperidine Scaffold Differentiation

The target compound contains two hydrogen-bond acceptor (HBA) sites (the pyrrole nitrogen and the secondary piperazine nitrogen) [1], whereas the piperidine analog possesses only one HBA (the pyrrole nitrogen) . This additional HBA capability enables more versatile intermolecular interactions with biological targets, particularly those with complementary hydrogen-bond donor motifs such as kinase hinge regions or protease active sites.

Hydrogen bonding Scaffold selection Medicinal chemistry

Aromatic vs. Saturated Heterocycle: Impact on Molecular Recognition and Synthetic Tractability

The pyrrole ring in 2-(1H-pyrrol-1-ylmethyl)piperazine provides an electron-rich aromatic surface capable of engaging in π–π stacking and cation–π interactions with aromatic protein residues [1]. Its saturated counterpart, 1-(pyrrolidin-1-ylmethyl)piperazine (CAS 123866-44-4; molecular formula C₉H₁₉N₃; MW 169.27 g/mol) , lacks this aromatic character entirely. While both compounds share the piperazine core, the pyrrolidine analog is a tertiary amine with different basicity (predicted pKa ~8–9 vs. the pyrrole's non-basic character below pKa ~0.4 for the conjugate acid), fundamentally altering protonation states at physiological pH.

Aromatic interactions Pi-stacking Synthetic chemistry

Optimal Application Scenarios for 2-(1H-Pyrrol-1-ylmethyl)piperazine Based on Quantitative Differentiation


CNS-Targeted Fragment Library Design Requiring Low Lipophilicity

With an XLogP3 of 0.1 [1], 2-(1H-pyrrol-1-ylmethyl)piperazine is ideally suited for inclusion in CNS-focused fragment libraries where Lipinski's Rule of Five compliance and optimal CNS MPO scores demand fragments with logP < 2. Its low lipophilicity relative to the piperidine analog (XLogP3 = 1.1) reduces the risk of non-specific membrane partitioning and phospholipidosis, a key consideration for CNS safety profiling.

Scaffold Hopping from Benzylpiperazine or Phenylpiperazine Leads

In medicinal chemistry programs seeking to replace high-logP arylpiperazine motifs (e.g., 1-benzylpiperazine) with more polar, patent-differentiating heteroaryl-methylpiperazine scaffolds, the pyrrol-1-ylmethyl substituent offers a distinct aromatic contact surface without the metabolic liabilities associated with phenyl rings. The pyrrole is a recognized phenyl bioisostere, and the methylene linker provides conformational flexibility to optimize the vector of the aromatic group [1].

Synthetic Elaboration via Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring in 2-(1H-pyrrol-1-ylmethyl)piperazine is susceptible to electrophilic aromatic substitution (e.g., Vilsmeier–Haack formylation, halogenation, nitration) under mild conditions, enabling late-stage diversification that is not feasible with saturated pyrrolidine analogs [1]. This positions the compound as a versatile advanced intermediate for generating focused libraries with substituted pyrrole-piperazine architectures, a motif observed in several CNS-active clinical candidates.

Biophysical Assay Development Requiring Multi-Point Hydrogen Bonding

The presence of two hydrogen-bond acceptor sites [1] makes 2-(1H-pyrrol-1-ylmethyl)piperazine a superior choice for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) fragment screening against targets with extended polar binding pockets, such as kinases, proteases, or bromodomains, where a single acceptor (as in the piperidine analog) may be insufficient to anchor the fragment in the binding site.

Quote Request

Request a Quote for 2-(1H-pyrrol-1-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.